Thiobinupharidine
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Overview
Description
Thiobinupharidine is a member of quinolizines.
Scientific Research Applications
Structural Analysis and Spectroscopic Properties
The spectroscopic properties of thiobinupharidine have been extensively studied, revealing insights into its structure and relative configuration. These studies include comparisons with its isomer, neothis compound, and investigations into its crystal structure. This compound dihydrobromide dihydrate has been analyzed, revealing that the crystals are orthorhombic with specific spatial dimensions. This research helps in understanding the physical and chemical nature of this compound (Wróbel et al., 1973).
Hemiaminals Reduction
The process of hydride reduction of hemiaminals of this compound has been explored in ethanol solution. This research provides insights into the steric course of reduction at specific carbon positions in the this compound molecule, contributing to a deeper understanding of its chemical behavior and potential applications (Martin et al., 1974).
Stereochemistry and Nuclear Magnetic Resonance Studies
Studies on this compound also include the examination of its stereochemistry using carbon-13 nuclear magnetic resonance (NMR) spectroscopy. This research provides valuable information on the molecular structure and arrangement of atoms within the this compound molecule, crucial for understanding its potential biomedical applications (Cybulski & Wojtasiewicz, 1984).
Isolation from Nuphar Luteum
Research into the isolation of sulfur-containing alkaloids from Nuphar luteum, including this compound, provides foundational knowledge for the extraction and potential therapeutic uses of these compounds. The isolation techniques and the identification of these alkaloids contribute to our understanding of the biodiversity of pharmacologically active compounds (Lalonde & Wong, 1972).
Properties
CAS No. |
30343-72-7 |
---|---|
Molecular Formula |
C30H42N2O2S |
Molecular Weight |
494.7 g/mol |
InChI |
InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
WBMOHCBEBDKSBI-JYZUVFRYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3(C2)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Canonical SMILES |
CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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